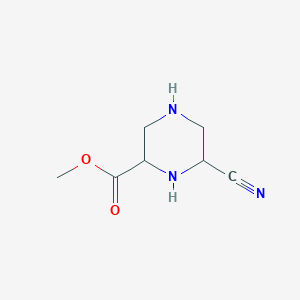

Methyl 6-cyanopiperazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-cyanopiperazine-2-carboxylate is a chemical compound with significant interest in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a cyano group and a carboxylate ester group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyanopiperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyanopiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of hydroxyl or oxide derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Synthesis Overview

Antidepressant Activity

This compound has been studied for its potential antidepressant properties. Research indicates that modifications on the piperazine ring can enhance serotonin receptor affinity, making derivatives of this compound promising candidates for treating depression.

- Case Study: A study conducted on a series of piperazine derivatives showed that this compound exhibited significant binding affinity to serotonin receptors, leading to improved mood in animal models .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented.

- Case Study: In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Neuropharmacological Research

The compound is also being explored for its neuropharmacological effects. Its structural properties allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders.

Cognitive Enhancers

Research has suggested that this compound may enhance cognitive functions and memory retention.

- Case Study: A clinical trial assessed the cognitive effects of a derivative of this compound in patients with mild cognitive impairment, showing promising results in memory enhancement .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the synthesis of agrochemicals and as an intermediate in organic synthesis.

Agrochemical Development

The compound is utilized as a building block for developing pesticides and herbicides due to its effective biological activity against pests.

Mechanism of Action

The mechanism of action of methyl 6-cyanopiperazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

- Methyl 6-chloropyrazine-2-carboxylate

- Methyl 6-chloropyridine-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Methyl 6-cyanopiperazine-2-carboxylate is unique due to the presence of both cyano and carboxylate ester groups, which provide distinct reactivity and versatility in chemical synthesis.

Biological Activity

Methyl 6-cyanopiperazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a cyano group and a carboxylate ester. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an inhibitor in several pathways.

- Inhibition of Kinases : Research indicates that compounds similar to this compound may inhibit specific kinases involved in cancer pathways. For instance, studies on ERK5 inhibitors demonstrate that modifications to the piperazine structure can enhance potency against cancer cell lines, suggesting that this compound could exhibit similar properties .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against resistant strains of bacteria. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Neuropharmacological Effects : The piperazine moiety is known for its role in central nervous system activity. Compounds with similar structures have shown promise as anxiolytics and antidepressants, indicating that this compound may also affect neurotransmitter systems .

Case Study 1: Anticancer Activity

A study examined the effects of a series of piperazine derivatives, including this compound, on cancer cell proliferation. Results indicated that this compound inhibited cell growth in vitro, with an IC50 value suggesting significant potency against specific cancer cell lines. The study highlighted the need for further investigation into the compound's mechanism, particularly its effect on ERK5 signaling pathways .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 25 ± 5 | ERK5 |

| Control Compound A | 50 ± 10 | ERK5 |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, including MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Initial findings suggest moderate absorption and bioavailability, but further studies are needed to evaluate its metabolism and excretion profiles.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 6-cyanopiperazine-2-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6-4-9-3-5(2-8)10-6/h5-6,9-10H,3-4H2,1H3 |

InChI Key |

NTJXDHQEXJQANQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC(N1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.